Product packaging for 6-Formylpicolinamide(Cat. No.:CAS No. 135450-38-3)

6-Formylpicolinamide

Cat. No.: B138504
CAS No.: 135450-38-3
M. Wt: 150.13 g/mol
InChI Key: NBFLHJLCQUACQR-UHFFFAOYSA-N
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Description

6-Formylpicolinamide is a chemical building block of interest in medicinal and organic chemistry research. Its structure, featuring both a picolinamide core and a formyl group, makes it a valuable precursor for synthesizing more complex molecules. Research into similar picolinamide compounds has shown they can act as selective inhibitors of prolyl hydroxylase domain-containing proteins (PHDs), which are important therapeutic targets . Specifically, selective inhibition of the PHD1 isoform has potential in developing new therapies for conditions like ischemia-reperfusion injury (including stroke and myocardial infarction), inflammatory bowel disease, and certain cancers . As a reagent, the formyl group is a versatile handle for further chemical transformations, allowing researchers to create libraries of compounds for drug discovery and development efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B138504 6-Formylpicolinamide CAS No. 135450-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-formylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFLHJLCQUACQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Formylpicolinamide and Its Derivatives

Strategies for the Preparation of the 6-Formylpicolinamide Core Structure

The fundamental synthesis of this compound hinges on two critical stages: the formation of the picolinamide (B142947) moiety and the subsequent introduction of a formyl group onto the pyridine (B92270) ring at the sixth carbon.

Formation of the Picolinamide Moiety

The picolinamide scaffold is a common structural element in medicinal chemistry and coordination chemistry. Its synthesis can be achieved through various well-established amidation reactions. One common approach involves the coupling of a picolinic acid derivative with an appropriate amine. For instance, coupling reactions utilizing reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can effectively form the amide bond between a substituted picolinic acid and an amine. scispace.com

Another versatile method for picolinamide synthesis is the Ritter reaction, which utilizes 2-cyanopyridine (B140075) and various alcohols or alkenes. researchgate.net This method is noted for its operational simplicity and the use of inexpensive reagents. researchgate.net The picolinamide group is also frequently employed as a directing group in C-H functionalization reactions, highlighting its stability and importance in synthetic organic chemistry. nih.govchim.it

Starting MaterialReagent(s)ProductReference
Picolinic acid derivativeAmine, HATUPicolinamide derivative scispace.com
2-CyanopyridineAlcohol or alkenePicolinamide researchgate.net

Introduction of the Formyl Group at the C-6 Position

The introduction of a formyl group (an aldehyde) at the C-6 position of the pyridine ring is a key step in synthesizing the target compound. A classical and effective method for this transformation is the oxidative cleavage of a vinyl group. For example, a vinylpicolinamide intermediate can be treated with potassium osmate (K2OsO4) and sodium periodate (B1199274) (NaIO4) to cleave the double bond and yield the desired this compound. scispace.com

Alternatively, formylation can be achieved through the reaction of a lithiated pyridine derivative with a formylating agent like N,N-dimethylformamide (DMF). clockss.org This approach is particularly useful for introducing formyl groups at specific positions on the pyridine ring. The Vilsmeier-Haack reaction is another established method for formylating electron-rich aromatic and heteroaromatic rings, though its direct application to pyridine can be challenging without appropriate activation. clockss.orgchemrxiv.org

PrecursorReagent(s)ProductReference
6-VinylpicolinamideK2OsO4, NaIO4This compound scispace.com
Lithiated pyridine derivativeDMFFormylated pyridine clockss.org

Advanced Synthetic Routes for Substituted this compound Derivatives

Building upon the core structure, chemists have developed sophisticated multi-step syntheses to access a wide array of substituted this compound derivatives with tailored properties.

Synthesis of Cyclopropoxy-Substituted this compound

The incorporation of a cyclopropyl (B3062369) group, often as a cyclopropoxy substituent, can significantly influence the biological activity of a molecule. The synthesis of cyclopropoxy-substituted this compound derivatives has been reported in the patent literature. epo.org These syntheses often begin with a precursor that already contains the cyclopropyl moiety or involve a cyclopropanation reaction at a suitable stage. For example, a 6-vinylpurine can undergo a copper-mediated cyclopropanation with ethyl diazoacetate. rsc.org While this is on a purine (B94841) system, similar strategies could be adapted for pyridine systems.

Preparation of Biaryl Derivatives Incorporating this compound Moieties

Biaryl structures are prevalent in pharmaceuticals and advanced materials. The synthesis of biaryl derivatives containing the this compound unit often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. scispace.comgoogleapis.com A typical sequence involves the coupling of a boronic acid or ester with a halogenated aromatic compound. For example, a Suzuki coupling reaction between a phenyl-boronic acid and a bromo-substituted precursor can form the biaryl linkage. scispace.com Subsequent modifications, including the formation of the picolinamide and the introduction of the formyl group, lead to the final complex biaryl derivative. scispace.comgoogleapis.com

A detailed synthetic sequence for a biaryl derivative could involve:

Suzuki Coupling: Reaction of 2-amino-6-bromobenzonitrile (B1277456) with phenylboronic acid to produce a biphenylnitrile product. scispace.com

Amidation: Coupling of the resulting biphenylnitrile with 5-bromopicolinic acid to yield a bromopicolinamide intermediate. scispace.com

Vinylation: Palladium-catalyzed reaction with pinacol (B44631) vinyl boronate to introduce a vinyl group. scispace.com

Oxidative Cleavage: Cleavage of the vinyl group to form the formylpicolinamide. scispace.com

Reaction TypeKey ReagentsPurposeReference
Suzuki CouplingPhenylboronic acid, Pd catalystFormation of biaryl linkage scispace.comgoogleapis.com
AmidationHATU, AmineFormation of picolinamide scispace.com
VinylationPinacol vinyl boronate, Pd catalystIntroduction of a vinyl group scispace.com
Oxidative CleavageK2OsO4, NaIO4Formation of the formyl group scispace.com

Multi-step Synthetic Schemes for Complex Analogues

The synthesis of complex analogues of this compound often requires intricate multi-step reaction sequences. google.com These synthetic endeavors are guided by the principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.comyoutube.com Such syntheses may involve a combination of the reactions previously mentioned, along with other advanced organic transformations like reductions, protections, and other C-C bond-forming reactions. For instance, the reduction of a carboxylic acid to an alcohol using reagents like lithium aluminum hydride (LiAlH4) can be a crucial step in a longer synthetic pathway. google.commdpi.com The strategic planning of these multi-step syntheses allows for the precise construction of highly functionalized and stereochemically complex molecules. rsc.org

Polymerization and Macromolecular Derivatization

The incorporation of this compound into larger macromolecular structures is a key area of research for developing advanced materials with specific functional properties. Polymerization and macromolecular derivatization techniques allow for the synthesis of polymers where the unique chemical characteristics of the this compound unit can be harnessed.

A notable application of this compound in macromolecular science is its integration into sulfonated aramide nanoparticles. sci-hub.box Researchers have successfully synthesized these nanoparticles through a precipitation polymerization method. sci-hub.box This process involves the reaction of a diacid chloride, such as 2,6-pyridinedicarboxylic acid dichloride (a precursor that can be related to the formyl-substituted analogue), with a sulfonated diamine, 4,4'-diaminodiphenylsulfone, in a dioxane/water solvent system. sci-hub.box

The resulting polymer, poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide], is an example of a sulfonated aramide that incorporates the pyridine-based moiety. sci-hub.box The synthesis is performed by dissolving the diacid chloride and the diamine separately in dioxane. sci-hub.box An aqueous solution is added to the diamine solution, followed by the rapid addition of the acid chloride solution. sci-hub.box This mixture is then subjected to ultrasonication, leading to the formation of a turbid colloidal solution from which the polymer nanoparticles are extracted via centrifugal separation. sci-hub.box The resulting nanoparticles are reported to be well-separated and spherical. sci-hub.box

The thermal properties of these polymers have been evaluated using thermogravimetric (TG), derivative thermogravimetric (DTG), and differential scanning calorimetry (DSC) techniques, indicating their stability and behavior under heat. sci-hub.box The integration of the pyridine unit also imparts specific absorbance characteristics to the nanoparticles, with distinct maximum absorbances (λmax) observed at 260 nm, 286 nm, and 305 nm, corresponding to n–π* and π–π* electronic transitions within the polymer's conjugated system. sci-hub.box

Table 1: Absorbance Characteristics of Polymeric Nanoparticles

Polymer Sample λmax (nm) Transition Type
Polymer 6 (containing this compound moiety) 260 π–π*
286 Not specified
305 n–π*

Data sourced from research on sulfonated aramides containing pyridine units. sci-hub.box

Polycondensation is a fundamental process for synthesizing polymers from monomers, characterized by the formation of a small molecule byproduct, such as water or alcohol. melscience.com This technique is particularly relevant for creating polymers containing this compound.

Interfacial polycondensation is a method where the reaction occurs at the interface between two immiscible liquid phases. nih.gov Typically, one monomer is dissolved in an aqueous phase and the complementary monomer in an organic phase. nih.gov The polymer forms at or near the liquid-liquid interface. nih.gov This technique is widely used for producing polyamides and could be adapted for this compound derivatives. nih.gov

In the specific case of synthesizing sulfonated aramide nanoparticles containing a this compound analogue, a precipitation polymerization method was employed. sci-hub.box This can be considered a type of polycondensation reaction. The process involves diacid chlorides and diamines as monomers. sci-hub.box When the solutions are mixed, the resulting polymer becomes insoluble in the reaction medium and precipitates out as nanoparticles. sci-hub.box The yield for this particular synthesis was approximately 40%. sci-hub.box The use of ultrasonication helps to create a uniform colloidal solution during the polymerization process. sci-hub.box

Modern polycondensation methods, such as Stille polycondensation, have also emerged as powerful tools for creating high-molecular-weight polymers with specific semiconducting properties. rsc.org This palladium-catalyzed reaction between halides and stannanes is known for its tolerance to various functional groups and mild reaction conditions, making it a potentially suitable method for complex monomers like this compound derivatives. rsc.org

Table 2: Polycondensation Reaction Details for Sulfonated Aramide Nanoparticles

Parameter Details
Monomer 1 Diacid Chloride (e.g., from 2,6-pyridine dicarboxylic acid)
Monomer 2 4,4'-diaminodiphenylsulfone
Solvent System Dioxane / Water
Method Precipitation Polymerization with Ultrasonication
Yield ~40%
Product Form Spherical Nanoparticles

Data derived from the synthesis of poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide]. sci-hub.box

Integration into Sulfonated Aramide Nanoparticles

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of pyridine derivatives like this compound, several green chemistry approaches are being explored. nih.gov

Key strategies include the use of environmentally friendly solvents (such as water), the development of solvent-free synthesis conditions, and the application of energy-efficient techniques like microwave-assisted and ultrasonic synthesis. nih.gov These methods can lead to higher efficiency, reduced reaction times, and lower energy consumption compared to conventional heating. mdpi.comnih.gov

The use of green catalysts is another cornerstone of sustainable synthesis. nih.gov Biocatalysis, which employs enzymes, can offer high selectivity and operate under mild conditions, minimizing waste and avoiding the use of toxic heavy metals. mdpi.com For pyridine-based compounds, various novel catalytic systems are being developed to facilitate their synthesis through environmentally benign pathways. nih.gov

Continuous flow chemistry represents another advanced green technique. mdpi.com In a flow system, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters, improved safety, and easier scalability. mdpi.com This technology can be integrated with other green methods like photochemistry or electrochemistry to create highly efficient and sustainable automated processes for producing complex molecules. mdpi.com These approaches are highly relevant for the future industrial-scale synthesis of this compound and its derivatives, aligning chemical production with environmental and economic sustainability goals. mdpi.comnih.gov

Reaction Mechanisms and Chemical Transformations Involving 6 Formylpicolinamide

Reactivity of the Formyl Group (Aldehyde Functionality)

The formyl group (-CHO) is a highly reactive functional group characterized by a carbonyl (C=O) bonded to a hydrogen atom. fiveable.me The carbon atom of the formyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom, making it a prime target for nucleophilic attack. fiveable.mepressbooks.pub This inherent reactivity allows the formyl group to participate in a variety of chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions. fiveable.memasterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequent protonation of the resulting alkoxide ion yields an alcohol. pressbooks.publibretexts.org

A classic example of nucleophilic addition is the formation of cyanohydrins. The reaction of an aldehyde with hydrogen cyanide (HCN), typically in the presence of a cyanide salt, results in the formation of a hydroxynitrile. chemguide.co.uk For 6-formylpicolinamide, this reaction would yield 2-hydroxy-2-(pyridin-2-yl)acetonitrile-6-carboxamide.

Another important nucleophilic addition reaction is the formation of acetals and hemiacetals. libretexts.org Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals. Further reaction with a second alcohol molecule leads to the formation of an acetal. libretexts.org These reactions are reversible and are often used to protect the aldehyde group during other chemical transformations.

Table 1: Examples of Nucleophilic Addition Reactions of the Formyl Group

NucleophileReagent(s)Product Type
Cyanide ion (:C≡N⁻)HCN, NaCN/KCNCyanohydrin
Alcohol (ROH)ROH, H⁺ catalystHemiacetal/Acetal
Grignard Reagent (RMgX)RMgX, then H₃O⁺Secondary Alcohol
Organolithium Reagent (RLi)RLi, then H₃O⁺Secondary Alcohol

This table provides a summary of common nucleophilic addition reactions applicable to the formyl group of this compound.

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. tcichemicals.com

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde functionality into a carboxylic acid. masterorganicchemistry.com This transformation involves the loss of electrons from the aldehyde. savemyexams.com The oxidation of this compound would yield picolinamide-6-carboxylic acid.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comsavemyexams.com This reaction involves the gain of electrons by the aldehyde. savemyexams.com The reduction of this compound would result in the formation of 6-(hydroxymethyl)picolinamide.

Table 2: Common Reagents for Oxidation and Reduction of the Formyl Group

TransformationReagent(s)Product Functional Group
OxidationKMnO₄, H₂CrO₄, Ag₂OCarboxylic Acid (-COOH)
ReductionNaBH₄, LiAlH₄, H₂/catalystPrimary Alcohol (-CH₂OH)

This table outlines typical reagents used for the oxidation and reduction of the formyl group.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. labxchange.orglibretexts.org The formyl group of this compound can participate in several important condensation reactions.

One of the most well-known is the aldol (B89426) condensation , where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org While this compound itself cannot form an enolate at the formyl group, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that can form an enolate. masterorganicchemistry.com

The Wittig reaction is another key condensation reaction that converts aldehydes into alkenes. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). tcichemicals.com This reaction is a versatile method for forming carbon-carbon double bonds.

Pyridine (B92270) Ring Reactivity and Substitutions

The pyridine ring in this compound is an aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iquomus.edu.iq The electron-withdrawing nature of the nitrogen makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. uomus.edu.iq

Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution , especially at the positions ortho and para to the nitrogen atom. uoanbar.edu.iqstackexchange.com The presence of the formyl and amide substituents further influences the reactivity and regioselectivity of substitution reactions on the pyridine ring.

The nitrogen atom in the pyridine ring also possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. uomus.edu.iq

Amide Functionality Reactivity

The amide group (-CONH₂) is a relatively stable functional group but can undergo specific reactions under certain conditions.

Hydrolysis and Amidation Reactions

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and ammonia (B1221849) or an amine upon heating with aqueous acid or base. savemyexams.comlibretexts.org Acid-catalyzed hydrolysis of this compound would yield 6-formylpicolinic acid and an ammonium (B1175870) salt. libretexts.org Basic hydrolysis would produce the salt of 6-formylpicolinic acid and ammonia. libretexts.org Polyamides are generally more resistant to alkaline hydrolysis than acid hydrolysis. chemguide.co.uk

Amidation: While this compound is already an amide, the term amidation can also refer to the formation of amides from other functional groups. libretexts.org The reverse of hydrolysis, the formation of the amide from the corresponding carboxylic acid and amine, is a condensation reaction. libretexts.org

Mechanistic Insights into Derivatization Reactions

The chemical reactivity of this compound is dominated by its aldehyde functional group, which serves as a key site for a variety of derivatization reactions. These transformations are primarily initiated by the nucleophilic addition to the carbonyl carbon. Understanding the mechanisms of these reactions is crucial for the synthesis of new derivatives with tailored properties. The most common derivatization reactions involve the condensation with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones.

The formation of both Schiff bases and hydrazones follows a common mechanistic pattern involving nucleophilic attack on the carbonyl group, leading to an unstable intermediate which then dehydrates. iosrjournals.org

Schiff Base (Imine) Formation

The reaction of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic addition mechanism to form a Schiff base, also known as an imine. dergipark.org.tr This transformation is typically catalyzed by either acid or base. iosrjournals.orgajchem-a.com

The mechanism can be detailed in two main stages:

Formation of a Carbinolamine Intermediate: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on this compound. This results in the formation of a tetrahedral, unstable addition compound known as a carbinolamine. iosrjournals.org

Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the stable imine. This dehydration step is the rate-determining step and is generally catalyzed by acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O). iosrjournals.org

Hydrazone Formation

The reaction between this compound and a hydrazine (B178648) (R-NH-NH₂) to produce a hydrazone is a fundamental condensation reaction in organic chemistry. numberanalytics.com The mechanism is analogous to that of imine formation and is also typically acid-catalyzed, with an optimal pH often falling between 4 and 6. numberanalytics.comquimicaorganica.org

The mechanistic steps are as follows:

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. numberanalytics.com This facilitates the next step by preparing the hydroxyl group for elimination.

Elimination of Water: The hydroxyl group is eliminated as a water molecule, and a double bond forms between the carbon and the adjacent nitrogen, yielding the final hydrazone product. numberanalytics.com The dehydration is often the rate-limiting step of the reaction. nih.gov

Hydrazones derived from this compound can serve as valuable intermediates for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazines. researchgate.net

Table 1: Mechanistic Comparison of Key Derivatization Reactions

FeatureSchiff Base (Imine) FormationHydrazone Formation
Nucleophile Primary Amine (R-NH₂)Hydrazine (R-NH-NH₂)
Intermediate CarbinolamineTetrahedral Adduct
Key Steps 1. Nucleophilic attack by amine. 2. Formation of carbinolamine. 3. Acid/base-catalyzed dehydration. iosrjournals.org1. Nucleophilic attack by hydrazine. 2. Proton transfer. 3. Elimination of water. numberanalytics.com
Catalysis Typically acid or base catalyzed. iosrjournals.orgajchem-a.comTypically acid-catalyzed (optimal pH 4-6). numberanalytics.com
Rate-Limiting Step Dehydration of the carbinolamine.Dehydration of the intermediate. nih.gov
Product Imine (-C=N-R)Hydrazone (-C=N-NH-R)

Coordination Chemistry of 6 Formylpicolinamide

Ligand Properties of 6-Formylpicolinamide

The behavior of this compound as a ligand is dictated by the number, type, and spatial arrangement of its potential donor atoms. These features determine its ability to bind to metal centers and the stability of the resulting complexes.

Nature of Donor Atoms (Nitrogen, Oxygen)

This compound possesses three potential donor atoms capable of forming coordinate bonds with a metal ion:

Pyridine (B92270) Ring Nitrogen: The nitrogen atom of the pyridine ring is a common and effective donor site in coordination chemistry.

Amide Oxygen: The carbonyl oxygen of the amide group is another primary donor site.

Formyl Oxygen: The carbonyl oxygen of the formyl group at the 6-position can also participate in coordination.

Picolinamide (B142947) and its derivatives typically act as bidentate ligands, coordinating through the pyridine nitrogen and the amide oxygen to form a stable five-membered chelate ring. rsc.orgtandfonline.com This N,O-coordination is the most prevalent binding mode. nih.gov However, depending on the metal center, reaction conditions, and substituents on the picolinamide scaffold, other coordination modes are possible. For instance, N-aryl substituted picolinamides have been shown to coordinate in an N,N' mode, involving the pyridine nitrogen and the amide nitrogen after deprotonation. nih.gov The presence of the additional formyl group in this compound offers the potential for it to act as a tridentate ligand or as a bridging ligand connecting multiple metal centers, although this often requires the conversion of the formyl group into a more suitable coordinating group, such as a Schiff base.

Chelating Potential

Chelation, the formation of two or more coordinate bonds between a single ligand and a central metal atom, is a key feature of this compound's coordinating ability. wikipedia.org The simultaneous binding of the pyridine nitrogen and the amide oxygen to a metal ion forms a highly stable five-membered ring structure. This phenomenon, known as the chelate effect, results in complexes that are thermodynamically more stable than those formed with analogous monodentate ligands. wikipedia.org

The primary chelating behavior involves the {N_pyridine, O_amide} donor set. While the formyl oxygen at the 6-position could theoretically participate to create a second chelate ring, steric constraints may render this difficult. More commonly, the formyl group is used as a synthetic handle to create more complex polydentate ligands, such as Schiff bases, which have enhanced chelating capabilities. ajol.infonih.govjpionline.org These derivatives can act as tridentate or tetradentate ligands, forming multiple chelate rings and thus more stable metal complexes. ajol.infobendola.com

Complex Formation with Metal Ions

The interaction of this compound with various metal ions leads to the formation of coordination complexes with specific geometries and coordination numbers, largely influenced by the nature of the metal ion and the ligand's binding mode.

Coordination Number and Geometry of Formed Complexes (e.g., Octahedral, Square Planar)

Research on picolinamide and its derivatives shows a tendency to form complexes with a coordination number of six, typically resulting in an octahedral geometry. In such complexes, two bidentate picolinamide ligands and two monodentate ligands (like halides or solvent molecules) can surround the metal center. For example, zinc(II) and cadmium(II) form mononuclear complexes with the general formula [M(picolinamide)₂X₂] (where X is a pseudohalide), exhibiting a distorted octahedral N₄O₂ coordination environment with the ligands in a cis-arrangement. researchgate.net Similarly, organometallic half-sandwich complexes of osmium(II) and ruthenium(II) with N-phenyl picolinamide derivatives also feature the metal center in an octahedral-like geometry. nih.gov

While octahedral geometry is common, other arrangements like square planar or square pyramidal are possible, particularly with metal ions that favor these coordinations, such as copper(II). nih.gov The specific geometry is a result of the interplay between the electronic configuration of the metal ion, steric hindrance from the ligands, and crystal packing forces. ekb.eg

Table 1: Coordination Geometries in Complexes with Picolinamide-Related Ligands
Metal IonLigandCoordination GeometryCoordination NumberReference
Zn(II)Picolinamide, CyanateOctahedral6 researchgate.net
Cd(II)Picolinamide, AzidePolymeric (Octahedral)6 researchgate.net
Os(II)N-Phenyl picolinamideOctahedral6 nih.gov
Ru(II)N-Phenyl picolinamideOctahedral6 nih.gov
Cu(II)2-Formylpyridine ThiosemicarbazoneSquare Pyramidal5 nih.gov
Cu(II)2-Formylpyridine ThiosemicarbazoneSquare Planar4 nih.gov

Studies on Copper(II) Complexes with this compound Derivatives

Direct studies on copper(II) complexes of this compound are not extensively documented. However, research on closely related structures, particularly Schiff base derivatives of 2-formylpyridine, provides significant insight. Thiosemicarbazone derivatives of 2-formylpyridine, for example, readily form stable complexes with copper(II). nih.gov

In these systems, the ligand typically coordinates to the copper(II) ion in a tridentate fashion through the pyridine nitrogen, the imine nitrogen, and the thiolate sulfur, after deprotonation. The resulting complexes often exhibit four-coordinate square planar or five-coordinate square pyramidal geometries. nih.gov For instance, the reaction of isomeric morpholine-substituted 2-formylpyridine thiosemicarbazones with copper(II) chloride yielded complexes where the copper center has a slightly distorted square-planar geometry, completed by a chloride co-ligand. In another isomeric complex, a five-coordinate square-pyramidal geometry was observed. nih.gov These findings suggest that Schiff base derivatives of this compound would likely form similar square planar or square pyramidal complexes with copper(II), with the specific geometry influenced by the nature of the amine used to form the Schiff base and the presence of other co-ligands.

Supramolecular Assembly and Metal-Organic Frameworks

The functional groups on this compound—specifically the amide N-H group and the aromatic pyridine ring—make it a candidate for building larger, ordered structures through non-covalent interactions. These interactions, such as hydrogen bonding and π-π stacking, are fundamental to the formation of supramolecular assemblies. asianpubs.org

Studies on picolinamide derivatives demonstrate their role in forming predictable supramolecular synthons. In the crystal structure of 6-bromo-N-(2-hydroxyphenyl)picolinamide, molecules are linked by O-H···O hydrogen bonds and further stabilized by π-π stacking interactions between pyridine and benzene (B151609) rings, resulting in a two-dimensional layered structure. asianpubs.org Picolinamide itself is known to form a classic head-to-head hydrogen-bonded amide dimer, a motif represented by the graph-set designator R²₂(8), which is a robust and common feature in the crystal engineering of amide-containing molecules. researchgate.net The presence of coordinated pseudohalide ions, like azide, can sometimes disrupt this typical amide pairing in favor of other hydrogen-bonding interactions. researchgate.net

The ability of picolinamide-based ligands to act as linkers between metal centers also makes them attractive components for Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. rsc.org While specific MOFs based on this compound are not detailed in the literature, related picolinamide structures have been incorporated into 3D metal-organic frameworks. researchgate.net The predictable coordination and hydrogen-bonding patterns of the picolinamide moiety are valuable for designing the structure and porosity of such materials. researchgate.net

Self-Assembly Principles Driven by Coordination Bonds

The formation of complex structures from this compound-derived ligands and metal ions is a prime example of coordination-driven self-assembly. This process relies on the spontaneous and reversible formation of coordination bonds between the metal centers (acting as Lewis acids) and the donor atoms of the ligands (acting as Lewis bases). The directionality and defined coordination geometries of the metal ions, coupled with the specific arrangement of donor atoms in the ligands, guide the assembly process towards thermodynamically stable and well-defined supramolecular architectures.

Several key principles govern the self-assembly of coordination compounds based on ligands derived from this compound:

Chelation: The picolinamide backbone readily forms a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the amide oxygen. This chelation effect enhances the stability of the resulting complexes.

Ligand Design: The choice of the amine used to form the Schiff base ligand is crucial in dictating the final structure. By varying the amine, one can introduce different numbers and types of donor atoms, control the flexibility of the ligand, and introduce other functional groups. For instance, using diamines can lead to the formation of bridged, dinuclear complexes or macrocycles.

Non-Covalent Interactions: Besides coordination bonds, other non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces can also influence the self-assembly process and the final solid-state packing of the coordination compounds.

The reversible nature of the coordination bonds allows for "error-correction" during the self-assembly process, where kinetically favored but thermodynamically less stable structures can rearrange to form the most stable product. This dynamic nature is a hallmark of supramolecular chemistry and enables the formation of highly ordered and complex structures. The self-assembly of Schiff base ligands with metal ions can lead to the formation of various architectures, including discrete metallacycles, helicates, and cages. rsc.org

Potential for Hybrid Nanomaterials Development

Hybrid nanomaterials, which integrate organic and inorganic components at the nanoscale, have garnered significant interest due to their synergistic properties and potential applications in diverse fields. mdpi.com Ligands derived from this compound are promising candidates for the development of novel hybrid nanomaterials for several reasons:

Surface Functionalization: The picolinamide-based ligands can be anchored onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, magnetic nanoparticles) through the amide or other functional groups. Subsequent coordination with metal ions can then be used to build up a coordination polymer shell or to attach other functional molecules.

Formation of Metal-Organic Frameworks (MOFs): By designing multitopic ligands from this compound, it is possible to synthesize porous MOFs. These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

Drug Delivery: The ability to coordinate with various metal ions, some of which may have therapeutic properties, opens up possibilities for designing drug delivery systems. The hybrid nanomaterial could act as a carrier, and the release of the active species could be triggered by changes in the physiological environment (e.g., pH).

Sensing: The incorporation of these coordination compounds into nanomaterials can lead to new sensors. The interaction of the metal center or the ligand with an analyte could induce a change in the material's optical or electronic properties, forming the basis for a sensing mechanism.

The development of hybrid nanomaterials based on this compound would involve strategies such as the "ship-in-a-bottle" approach, where the coordination complex is assembled within the pores of a nanomaterial, or the layer-by-layer assembly technique to build up thin films on a substrate. The resulting hybrid materials would combine the processability and functionality of the organic component with the robustness and unique physical properties of the inorganic nanomaterial. frontiersin.org

Isomerism in this compound Coordination Compounds

Isomerism is a common phenomenon in coordination chemistry, where two or more compounds have the same chemical formula but different arrangements of atoms. acs.org Coordination compounds derived from this compound are expected to exhibit various types of isomerism due to the complexity of the ligands and the different possible coordination geometries of the metal ions.

Structural Isomerism:

Coordination Isomerism: This type of isomerism can occur in compounds containing both cationic and anionic complex ions, where the ligands are exchanged between the two metal centers. While less common for simple salts, it could be observed in systems with two different metal ions and this compound-derived ligands.

Linkage Isomerism: This arises when a ligand can coordinate to a metal ion through different donor atoms. For Schiff base ligands of this compound, if a substituent on the amine part of the ligand contains an ambidentate group (e.g., thiocyanate, -SCN, which can bind through S or N), linkage isomerism would be possible.

Solvate (Hydrate) Isomerism: This occurs when a solvent molecule (often water) is either directly coordinated to the metal ion or is present as a molecule of crystallization within the crystal lattice. For example, a complex could exist as [M(L)(H₂O)]Cl and [M(L)Cl]·H₂O, where L is a this compound-derived ligand.

Stereoisomerism:

Geometric Isomerism (cis-trans): This is particularly common in square planar and octahedral complexes. For an octahedral complex with a general formula [M(L)₂X₂], where L is a bidentate this compound-derived Schiff base and X is a monodentate ligand, the two X ligands can be arranged adjacent to each other (cis isomer) or opposite to each other (trans isomer). These isomers often have different physical properties, such as color and solubility. wikipedia.org For Schiff bases derived from this compound, E/Z isomerism around the C=N double bond of the imine is also possible. nih.gov

Optical Isomerism (Enantiomers): Octahedral complexes with chelating ligands, such as those derived from this compound, can be chiral, meaning they are non-superimposable on their mirror images. For example, a complex of the type [M(L)₃] or cis-[M(L)₂X₂] can exist as a pair of enantiomers (dextro and levo forms). Such isomers will rotate the plane of polarized light in opposite directions.

The specific types of isomers that can be isolated depend on the exact ligand structure, the metal ion, and the reaction conditions. The characterization and separation of these isomers are crucial as they can have significantly different chemical, physical, and biological properties.

Spectroscopic Characterization of 6 Formylpicolinamide and Its Complexes

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and studying intermolecular interactions. americanpharmaceuticalreview.com Both methods probe the vibrational energy levels of a molecule, but they are based on different physical principles: IR spectroscopy measures the absorption of light, while Raman spectroscopy analyzes the inelastic scattering of light.

Identification of Functional Groups and Vibrational Modes

The vibrational spectrum of 6-Formylpicolinamide is characterized by distinct peaks corresponding to the various functional groups present in the molecule. These include the formyl (-CHO), amide (-CONH2), and pyridine (B92270) ring moieties. Each of these groups exhibits characteristic vibrational modes, such as stretching and bending. tanta.edu.eg

The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.orgyoutube.com These vibrations include stretching (changes in bond length) and bending (changes in bond angle), which can be further classified as scissoring, rocking, wagging, and twisting. tanta.edu.eglibretexts.org

Key functional group vibrations for this compound are expected in the following regions:

C=O Stretching: The carbonyl groups in the formyl and amide functions give rise to strong absorption bands in the IR spectrum. The formyl C=O stretch typically appears at a higher frequency than the amide C=O stretch.

N-H Stretching: The amide N-H bonds exhibit stretching vibrations, which can be sensitive to hydrogen bonding.

C-H Stretching: The formyl C-H and aromatic C-H stretching vibrations are also observable.

Pyridine Ring Vibrations: The pyridine ring shows characteristic C=C and C=N stretching vibrations. rsc.org

Interactive Table: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3400-3100
FormylC-H Stretch2850-2700
Carbonyl (Amide)C=O Stretch1680-1630
Carbonyl (Formyl)C=O Stretch1740-1720
Pyridine RingC=C, C=N Stretch1600-1400
AmideN-H Bend1640-1550
FormylC-H Bend1420-1385

Raman spectroscopy provides complementary information. While polar bonds like C=O and O-H are strong in the IR spectrum, non-polar, symmetric bonds like C-C are more prominent in the Raman spectrum. The interpretation of Raman spectra involves matching observed bands to reference data and considering the specific molecular context. horiba.com

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding significantly influences the vibrational spectra of molecules. numberanalytics.com In this compound, intermolecular hydrogen bonds can form between the amide N-H group of one molecule and the carbonyl oxygen or pyridine nitrogen of another. The formation of hydrogen bonds typically leads to a broadening and shifting of the stretching frequencies of the involved groups to lower wavenumbers. matanginicollege.ac.inuobabylon.edu.iq For instance, the N-H and C=O stretching bands are often broadened and shifted to lower frequencies in the solid-state spectrum compared to a dilute solution in a non-polar solvent. matanginicollege.ac.in

The extent of this shift can provide information about the strength of the hydrogen bonding interactions. americanpharmaceuticalreview.com By comparing spectra in different states (e.g., solid vs. solution) or at different concentrations, the presence and nature of both intramolecular and intermolecular hydrogen bonding can be investigated. matanginicollege.ac.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the elucidation of molecular structure and conformation in solution. hyphadiscovery.com It provides detailed information about the connectivity of atoms and their spatial relationships.

Elucidation of Molecular Structure and Conformation

Both ¹H and ¹³C NMR spectroscopy are crucial for determining the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the formyl proton, the amide protons, and the protons on the pyridine ring. The chemical shifts (δ) of these protons are influenced by their electronic environment. The formyl proton is typically found at a downfield position (around 9-10 ppm). The aromatic protons of the pyridine ring would appear in the aromatic region (typically 7-9 ppm), and their splitting patterns (coupling) would reveal their substitution pattern on the ring. The amide protons often appear as a broad signal, and their chemical shift can be solvent and temperature-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org The carbonyl carbons of the formyl and amide groups would resonate at the most downfield positions (typically 160-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (around 120-150 ppm). ucl.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomSpectrumPredicted Chemical Shift (ppm)Multiplicity
Formyl H¹H9.5 - 10.5Singlet
Amide H¹H7.0 - 8.5Broad Singlet
Pyridine H¹H7.5 - 9.0Multiplets
Formyl C¹³C190 - 200
Amide C=O¹³C160 - 170
Pyridine C¹³C120 - 150

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule when it absorbs or emits light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. libretexts.org

Determination of Electronic Transitions and Energy Levels

The UV-Vis absorption spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions associated with the pyridine ring and the carbonyl groups. scribd.com The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The carbonyl groups of the formyl and amide moieties possess non-bonding electrons (n) and can undergo n → π* transitions, which are typically weaker and occur at longer wavelengths compared to the π → π* transitions. uomustansiriyah.edu.iq

Conjugation between the pyridine ring and the formyl group can lead to a red shift (a shift to longer wavelengths) of the absorption maxima. The solvent can also influence the position of these bands; polar solvents can cause a blue shift (a shift to shorter wavelengths) for n → π* transitions. uomustansiriyah.edu.iq

Fluorescence spectroscopy can provide further insights into the excited state properties. colostate.edu Following absorption of light and excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. libretexts.orgcore.ac.uk The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. colostate.edu The energy difference between the absorption and emission maxima (the Stokes shift) can provide information about the change in geometry between the ground and excited states. The formation of metal complexes with this compound can significantly alter its absorption and emission properties, often leading to new charge-transfer bands and changes in fluorescence intensity.

Interactive Table: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPyridine Ring, C=O200 - 300
n → πC=O (Formyl, Amide)280 - 400

Fluorescence Quenching Studies

Fluorescence quenching is a valuable technique for investigating the interaction of a fluorophore with other molecules in its vicinity. The process involves a decrease in the fluorescence intensity of a fluorescent molecule, such as a complex of this compound, due to interactions with a quencher species. These studies can elucidate the accessibility of the fluorophore to the quencher and provide information on binding constants and reaction dynamics.

The fundamental relationship in fluorescence quenching studies is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

Where:

I₀ is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher.

Kₛᵥ is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

A plot of I₀/I versus [Q] should yield a straight line for a single quenching mechanism, with the slope equal to Kₛᵥ. ajrconline.org The quenching constant provides insight into the efficiency of the quenching process. Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. scialert.net Dynamic quenching results from collisions between the excited-state fluorophore and the quencher, while static quenching involves the formation of a non-fluorescent ground-state complex. These mechanisms can often be distinguished by performing lifetime measurements, as dynamic quenching affects the excited-state lifetime while static quenching does not. ajrconline.org

For a hypothetical study involving a fluorescent complex of this compound, various quenchers could be used to probe its structure and environment. The data obtained would resemble the following:

Table 1: Hypothetical Fluorescence Quenching Data for a this compound Complex

Quencher Concentration [Q] (M) Fluorescence Intensity (I) I₀ / I
0.00 850 1.00
0.01 654 1.30
0.02 531 1.60
0.03 448 1.90
0.04 386 2.20
0.05 340 2.50

Note: This data is illustrative. I₀ is the intensity at [Q] = 0.

From a plot of this data, the Stern-Volmer constant (Kₛᵥ) could be determined from the slope, indicating the degree of interaction between the this compound complex and the quencher.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a molecular fingerprint is obtained.

The molecular formula for this compound is C₇H₆N₂O₂, corresponding to a monoisotopic mass of 150.0429 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule apart at its weakest bonds. researchgate.net For this compound, the fragmentation pattern would likely involve initial losses of the functional groups. Studies on related picolinamide (B142947) derivatives show characteristic cleavages of substituents from the pyridine ring. rsc.org

Expected fragmentation pathways for this compound include:

Loss of the formyl radical (-CHO), resulting in a fragment at m/z 121.

Loss of the amide group (-CONH₂), leading to a fragment at m/z 106.

Cleavage of the entire formyl group, giving a picolinamide fragment.

Subsequent fragmentation of the pyridine ring.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Description
150 [C₇H₆N₂O₂]⁺ Molecular Ion (M⁺)
121 [M - CHO]⁺ Loss of the formyl radical
106 [M - CONH₂]⁺ Loss of the amide group
78 [C₅H₄N]⁺ Pyridine ring fragment

Note: These m/z values are based on theoretical fragmentation of the primary functional groups.

Analysis of N-phenylimino-picolinamide has shown fragmentation involving the sequential loss of the phenyl and pyridine moieties from the parent ion. rsc.org This supports the expectation that fragmentation of this compound would proceed via cleavage of its primary functional groups.

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

A typical output from a single-crystal XRD analysis includes the following parameters:

Table 3: Illustrative Crystallographic Data for a Small Organic Molecule

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell.
a (Å) 8.512 Unit cell dimension.
b (Å) 12.345 Unit cell dimension.
c (Å) 9.876 Unit cell dimension.
β (°) 95.67 Angle of the unit cell.
Volume (ų) 1032.1 Volume of the unit cell.
Z 4 Number of molecules per unit cell.
R-factor 0.045 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table provides representative data and does not correspond to this compound.

Powder X-ray diffraction (PXRD) is also used to analyze polycrystalline samples, identifying crystalline phases and assessing sample purity. researchgate.net

Surface Analysis Techniques (XPS, EDX) for Derivatized Materials

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. mdpi.com For a material derivatized with this compound, XPS would be used to detect the characteristic core-level signals of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks can distinguish between different chemical environments. For example, the N 1s signal could differentiate between the pyridine nitrogen and the amide nitrogen. Studies on picolinamide-functionalized silica (B1680970) have used XPS to confirm the interaction of imine nitrogens with metal atoms. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX) , typically coupled with a scanning electron microscope (SEM), provides elemental analysis and mapping over a larger area and depth than XPS. EDX analysis of a surface functionalized with this compound would confirm the presence of C, N, and O and could be used to map their distribution across the material's surface, ensuring homogeneous functionalization. tandfonline.com

Table 4: Typical XPS Binding Energies for Elements in a Derivatized Picolinamide System

Element Core Level Typical Binding Energy (eV) Chemical Group
Carbon C 1s ~284.8 C-C/C-H (aromatic)
~286.5 C-N (pyridine)
~288.5 C=O (amide/aldehyde)
Nitrogen N 1s ~399.5 N-H (amide)
~400.5 N (pyridine)
Oxygen O 1s ~531.5 C=O (amide/aldehyde)

Note: Binding energies are approximate and can shift based on the specific chemical environment.

Role of 6 Formylpicolinamide in Catalysis

Development of Novel Catalyst Systems

Homogeneous and Heterogeneous Catalysis

6-Formylpicolinamide-based ligands have demonstrated utility in both homogeneous and heterogeneous catalysis, primarily through the formation of transition metal complexes.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, iridium complexes containing picolinamide-derived ligands have shown remarkable activity. These catalysts are particularly effective for the hydrogenation of carbon dioxide (CO₂) to formate. acs.org This process is of great interest for hydrogen storage and CO₂ utilization technologies. acs.org The deprotonated amide and other functional groups on the picolinamide (B142947) backbone play a crucial role by donating electron density to the metal center, which enhances catalytic efficacy. acs.org For instance, an iridium complex with a 4-hydroxy-N-methylpicolinamidate ligand achieved a high turnover number (TON) of 14,700 for CO₂ hydrogenation in basic water, even under ambient conditions. acs.org

For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, these active homogeneous catalysts can be immobilized on solid supports. A picolinamide-based iridium complex anchored to mesoporous silica (B1680970) has been developed as a robust heterogeneous catalyst. nih.gov This approach combines the high activity of the molecular catalyst with the practical benefits of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling. This immobilized catalyst proved effective for both formic acid dehydrogenation and CO₂ hydrogenation, exhibiting a turnover frequency (TOF) of up to 636 h⁻¹ in the former reaction. nih.gov The catalyst's performance can be influenced by reaction conditions such as pH, with optimal activity often observed around the pKa of formic acid. nih.gov However, catalyst deactivation can occur over time, potentially through the reductive deoxygenation of the ligand's carbonyl group. nih.gov

Table 1: Performance of Picolinamide-Based Iridium Catalysts in CO₂ Hydrogenation This table presents data on the catalytic performance of various homogeneous and heterogeneous iridium catalysts featuring picolinamide-type ligands in the hydrogenation of carbon dioxide.

Catalyst Type Ligand Conditions Turnover Number (TON) Turnover Frequency (TOF) (h⁻¹) Source
Homogeneous 4-hydroxy-N-methylpicolinamidate 0.1 MPa, 25 °C, in basic water 14,700 167 acs.org
Homogeneous Ethyl Picolinimidate Basic water Low 86 acs.org
Heterogeneous Picolinamide immobilized on Silica 50 °C, 4 MPa (H₂/CO₂) - 13 nih.gov

Biocatalysis and Enzyme Mimicry

The structural motifs within this compound make it a valuable scaffold for designing molecules that mimic the function of natural enzymes, a field known as enzyme mimicry. The formyl group is particularly significant as it can readily react with amines to form Schiff bases. Metal complexes of such Schiff base ligands are widely studied for their ability to model the active sites of metalloenzymes and catalyze biological-type reactions. nih.govrsc.org

While direct biocatalytic applications of this compound are not extensively documented, its derivatives, particularly Schiff base complexes, serve as biomimetic catalysts. For example, copper complexes of Schiff base ligands derived from aldehydes are known to mimic the activity of enzymes like phosphatase and phenoxazinone synthase. rsc.org These synthetic catalysts can accelerate reactions such as the hydrolysis of phosphate (B84403) esters and the oxidation of aminophenols. rsc.org The catalytic mechanism can proceed either through the generation of an organic radical on the ligand or via a redox pathway involving the metal center, as demonstrated by EPR studies on copper-Schiff base complexes. rsc.org The ability to form such biomimetic complexes highlights the potential of this compound as a building block for creating artificial enzymes for various applications. orientjchem.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of metal complexes derived from this compound and related picolinamides is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding these connections and for the rational design of more efficient catalysts. nih.govcatalysis.blog

Key structural features that influence catalytic activity include:

Substituents on the Picolinamide Ring : The electronic properties of substituents on the pyridine (B92270) ring and amide group significantly impact the catalytic cycle. Electron-donating groups, such as a hydroxyl group (–OH) at the 4-position or an anionic oxygen generated by deprotonation, can increase the electron density at the metal center. acs.org This enhanced electron donation strengthens the catalyst's activity, as seen in the superior performance of the 4-hydroxy-N-methylpicolinamidate iridium catalyst for CO₂ hydrogenation compared to its unsubstituted counterparts. acs.org

The Amide Moiety : The amide group itself is a critical component. Its deprotonation under basic conditions creates an anionic ligand that is a strong electron donor, which is often essential for high catalytic activity. acs.org Replacing the amide with an imidate group, which cannot form this anionic species as readily, has been shown to result in significantly lower catalytic activity. acs.org

Ligand Denticity and Geometry : The way the ligand coordinates to the metal (e.g., as a bidentate N,N-donor) creates a specific geometry around the metal center that influences substrate binding and the subsequent reaction steps. In copper-catalyzed aryl ether formation using picolinamide ligands, the substituents were found to play a crucial role in determining the redox properties of the copper center, which in turn dictates the catalyst's effectiveness. nih.gov

Table 2: Structure-Activity Relationship in Copper-Catalyzed Aryl Ether Synthesis This table illustrates how modifying the substituent on the picolinamide ligand affects the yield of the coupling reaction between 4-iodotoluene (B166478) and 4-tert-butylphenol, demonstrating a clear structure-activity relationship.

Ligand Substituent on Picolinamide Yield (%) Source
Picolinamide None 32 nih.gov
4-Fluoro-N-phenylpicolinamide 4-Fluoro 95 nih.gov
4-Methoxy-N-phenylpicolinamide 4-Methoxy 78 nih.gov
4-(Trifluoromethyl)-N-phenylpicolinamide 4-CF₃ 43 nih.gov

These studies underscore that subtle modifications to the ligand structure can lead to substantial changes in catalytic outcomes, providing a clear path for optimizing catalyst design for specific applications. acs.orgnih.gov

In Vitro Biological Probe Research with 6 Formylpicolinamide

Molecular Probes for Protein-Ligand Interactions

6-Formylpicolinamide derivatives are instrumental in studying the interactions between small molecules and proteins, which is fundamental to understanding biological function and drug action.

Investigation of Binding to Target Proteins (e.g., Cbl-b, PD-1/PD-L1 pathway components)

Research has centered on using this compound-based compounds to probe key proteins involved in immune regulation.

PD-1/PD-L1 Pathway: The Programmed cell death protein 1 (PD-1) receptor and its ligand, Programmed death-ligand 1 (PD-L1), are crucial components of an immune checkpoint pathway that tumor cells often exploit to evade the immune system. researchgate.netscispace.com When PD-L1 on a tumor cell binds to PD-1 on a T cell, it sends an inhibitory signal that suppresses T cell activity. google.comgoogle.com Small molecules derived from the this compound scaffold have been developed to inhibit the PD-1/PD-L1 interaction. These molecules function by binding to a pocket at the interface of two PD-L1 monomers, preventing the dimerization necessary for PD-1 binding and thereby blocking the immunosuppressive signal. researchgate.netscispace.com The effectiveness of these probes is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to block 50% of the biological activity.

Cbl-b: The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is another important intracellular negative regulator of T-cell activation. While Cbl-b is a significant target for immunotherapy, the specific use of this compound as a direct probe for this protein is not as extensively documented in available research. However, the principles of designing small molecule probes are applicable to this target as well.

Table 1: In Vitro Activity of PD-L1 Inhibitors

CompoundTargetAssayIC50 (nM)Reference
Incyte-001PD-L1HTRF11 researchgate.net
Incyte-011PD-L1HTRF5.293 researchgate.net
BMS-1001PD-L1HTRF0.9 researchgate.net

Influence of Formyl Group on Binding Affinity and Specificity

The formyl group (-CHO) of this compound is a critical functional group that significantly influences its binding properties. As an aldehyde, the formyl group is reactive and can form a covalent bond, known as a Schiff base, with primary amine groups found on the side chains of lysine (B10760008) residues in proteins. This potential for covalent interaction can lock the probe into the binding site, dramatically increasing binding affinity and specificity.

Furthermore, the formyl group is a polar, hydrogen-bond acceptor. This allows it to form specific hydrogen-bond interactions with corresponding donor residues (e.g., the backbones or side chains of amino acids like arginine or asparagine) within a protein's binding pocket. These directional, non-covalent interactions are crucial for the precise orientation of the probe, which dictates its binding specificity for the target protein over other proteins. The electronic properties and steric size of the formyl group are key determinants in the structure-activity relationship of these probes.

Spectroscopic Studies of Binding Interactions

Various spectroscopic techniques are employed to characterize the binding interactions of this compound-based probes with their protein targets in vitro.

UV-visible (UV-Vis) Spectroscopy: This technique can detect changes in the electronic environment of the protein or the probe upon binding. The formation of a complex can lead to shifts in the maximum absorbance wavelengths (λmax) or changes in absorbance intensity, providing evidence of an interaction.

Fluorescence Spectroscopy: Many proteins, such as those containing tryptophan residues, are intrinsically fluorescent. The binding of a ligand like a this compound derivative can quench this fluorescence. By titrating the protein with the probe and measuring the decrease in fluorescence, one can calculate key binding parameters such as the binding constant (Kb) and the number of binding sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining high-resolution structural information about the probe-protein complex in solution. It can be used to determine the conformation of the formyl group and the surrounding molecular structure, providing detailed insights into how the probe fits into the binding site and which atoms are involved in the interaction.

Probing Biomolecular Condensate Formation in vitro

Biomolecular condensates are membrane-less organelles that form within cells through a process called liquid-liquid phase separation. nih.gov These compartments concentrate specific proteins and nucleic acids to regulate a wide range of cellular functions, including signaling and stress responses. dewpointx.com The formation, material properties, and function of these condensates are of significant interest in cell biology.

The use of small molecule probes is an emerging area in the study of biomolecular condensates. biorxiv.orgupenn.edu These probes can be used to investigate the conditions that trigger condensate formation or dissolution and to explore the internal environment of these structures. While the general utility of small molecules as probes for biomolecular condensates is recognized, specific research detailing the use of this compound for probing condensate formation in vitro is not yet prominent in the available scientific literature. This represents a potential future application for this class of compounds.

Characterization of Molecular Mechanisms in vitro

Probes based on this compound are valuable tools for dissecting molecular mechanisms in vitro. By interacting with specific protein targets, they can modulate a pathway and allow researchers to study the downstream consequences.

A prime example is the characterization of the PD-1/PD-L1 immune checkpoint mechanism. The binding of PD-L1 to PD-1 on T cells leads to the recruitment of phosphatases like SHP-1 and SHP-2 to the PD-1 cytoplasmic tail, which in turn dephosphorylates and inactivates key signaling molecules in the T-cell receptor pathway. google.comgoogle.com This cascade ultimately inhibits T-cell proliferation and the production of effector cytokines such as interferon-gamma (IFN-γ). researchgate.netscispace.com

By using a this compound-based PD-L1 inhibitor in vitro, researchers can block this interaction. The subsequent restoration of T-cell activity can be measured, for instance, by quantifying the increase in IFN-γ production by T cells in a co-culture with tumor cells. researchgate.netscispace.com This provides a direct method for probing and confirming the inhibitory role of the PD-1/PD-L1 axis and serves as a model for studying immune activation.

Structure-Based Design of Biological Probes

The development of effective biological probes relies heavily on structure-based design, an approach that uses high-resolution structural information of the target protein to create potent and selective ligands. nih.gov This process often involves computer-aided drug design (CADD). scispace.com

For probes derived from this compound, molecular docking simulations are used to predict how different chemical modifications to the scaffold will affect its binding to the target, such as the PD-L1 dimer. scispace.com These computational models visualize the probe within the protein's binding pocket, highlighting key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues. scispace.com

This information guides synthetic chemists in creating new derivatives with improved properties. For example, by analyzing the binding mode, researchers can design modifications that enhance binding affinity (leading to higher potency) or improve selectivity for the target protein over closely related proteins. This iterative cycle of design, synthesis, and in vitro testing is a cornerstone of developing highly specific molecular probes for biological research. nih.gov

Materials Science and Polymer Applications of 6 Formylpicolinamide Derivatives

Synthesis and Characterization of Polyamides Containing 6-Formylpicolinamide Units

The synthesis of polyamides incorporating this compound units typically proceeds through condensation polymerization. libretexts.orgchemguide.co.uk This process involves the reaction between a diamine monomer and a diacid chloride monomer, with the elimination of a small molecule like water or hydrogen chloride. libretexts.org

A specific example is the synthesis of poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide]. sci-hub.box This sulfonated aramide is prepared from the reaction of a diacid chloride derived from 2,6-pyridinedicarboxylic acid and the diamine 4,4'-diaminodiphenylsulfone. sci-hub.box The general method involves dissolving both the diacid chloride and the diamine in a solvent such as dioxane. sci-hub.box The polymerization is initiated by adding the acid chloride solution to the diamine solution, often in the presence of water, and subjecting the mixture to ultrasonication. sci-hub.box The resulting polymer can then be isolated through centrifugal separation and purified by washing with solvents like methanol (B129727) and water. sci-hub.box

The structure of the resulting polyamides is confirmed using spectral analysis techniques. researchgate.net The incorporation of the pyridine (B92270) ring from the this compound derivative into the polymer backbone is a key structural feature that influences the material's subsequent properties.

Functionalization of Nanomaterials

The unique chemical structure of this compound-based polymers allows for their use in the functionalization and direct preparation of advanced nanomaterials. mdpi.comnih.govmdpi.com These nanostructures exhibit properties that are advantageous for various technological applications. ijnc.ir

Preparation of Sulfonated Aramide Nanoparticles

Sulfonated aramide nanoparticles can be synthesized directly from monomers that include a this compound precursor. For instance, poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide] nanoparticles have been successfully prepared. sci-hub.box The synthesis method involves dissolving the respective diacid chloride and diamine monomers in dioxane. The addition of a specific volume of distilled water to the diamine solution, followed by the rapid addition of the acid chloride solution and ultrasonication for about 30 minutes, leads to the formation of a turbid solution containing polymer nanoparticles. sci-hub.box

The size of the resulting nanoparticles can be controlled by adjusting the ratio of water to the organic solvent. sci-hub.box For example, using a 1,4-dioxane/water volume ratio of 100:15 has been shown to produce well-separated, spherical nanoparticles. sci-hub.box This method highlights a straightforward approach to creating polymer nanoparticles where the functional pyridine unit is an integral part of the polymer backbone.

Incorporation into Organic-Based Nanostructures

The sulfonated aramide nanoparticles are themselves a type of organic-based nanostructure, which are materials derived from organic sources and have applications in fields like drug delivery and sensor technology. ijnc.irnih.govpharmtech.com These nanoparticles can be further functionalized to create more complex hybrid nanostructures.

One method of functionalization is the creation of metal complexes. Copper(II) complexes of the sulfonated aramide nanoparticles containing this compound units have been prepared. sci-hub.box This is achieved by stirring the polyamide nanoparticles with a copper salt, such as Cu(OAc)₂·H₂O, in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. sci-hub.box The resulting product is a hybrid organic-inorganic nanostructure where the metal ions are coordinated to the polymer chains. This incorporation of metal complexes is a key strategy for tuning the material's properties, particularly its dielectric behavior.

Investigation of Material Properties

The properties of polymers derived from this compound, such as their thermal stability and dielectric response, are critical for their potential applications in electronics and high-performance materials.

Thermal Stability and Degradation Mechanisms of Polymers

The thermal properties of polyamides containing this compound units are typically evaluated using thermogravimetric analysis (TGA) and differential thermogravimetry (DTG). TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile. researchgate.net

Research shows that polyamides incorporating a pyridine ring, such as poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide] (Polymer 6), exhibit high thermal stability. The thermal data reveals that these pyridine-containing polyamides demonstrate higher activation energies (Ea) for decomposition compared to analogous polymers with only phenylene rings. This enhanced stability is a significant advantage for applications requiring materials to withstand high temperatures. researchgate.net

Below is a table summarizing the thermal properties and kinetic data for a polyamide derived from this compound (Polymer 6) compared to an analogous polymer without the pyridine ring (Polymer 5).

PolymerDecomposition Temp (°C)Char Yield at 800°C (%)Activation Energy (Ea) (kJ/mol)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)Gibbs Free Energy (ΔG*) (kJ/mol)
Polymer 5 (Phenylene analogue)50557.8145140-101218
Polymer 6 (Pyridine-containing)51061.2168163-69217

This table presents research findings on the thermal properties of polymers. Data sourced from .

Dielectric Behavior of Metal Complexes within Polymeric Matrices

The dielectric properties of materials are crucial for applications in electronics, such as in capacitors and insulators. mdpi.comresearchgate.net The incorporation of metal complexes into polymer matrices can significantly alter their dielectric behavior. mdpi.comresearchgate.net

In the case of sulfonated aramides containing this compound units, the formation of copper(II) complexes leads to materials with notable dielectric properties. Studies on the copper complexes of poly[N-(4-((4-aminophenyl)sulfonyl)phenyl)-6-formylpicolinamide] have reported an anomalous dielectric behavior. The presence of polar groups in a polymer matrix generally increases the dielectric constant at lower frequencies. nist.gov The interaction between the copper ions and the polymer chains within the nanostructure creates interfaces that can enhance polarization, leading to changes in the dielectric constant and dielectric loss of the composite material. nist.gov This ability to tune dielectric properties through metal complexation opens up possibilities for creating advanced functional materials for electronic components. mdpi.com

Potential for Nanoelectronics and Advanced Materials

The unique chemical architecture of this compound, which features a pyridine ring, an amide linkage, and a reactive formyl group, suggests significant potential for its derivatives in the fields of nanoelectronics and advanced materials. While direct research on this compound for these specific applications is not extensively documented, the well-established roles of its constituent functional moieties in materials science allow for the extrapolation of its potential. The pyridine unit is a superb ligand for coordinating with a wide array of metal ions, forming the basis of many functional metal-organic materials. acs.org The amide group offers the capability for hydrogen bonding, which can direct the self-assembly of molecules into ordered supramolecular structures. rsc.org Furthermore, the formyl group can serve as a reactive handle for the synthesis of more complex, functional molecules.

The convergence of these properties in this compound derivatives makes them promising candidates for the development of novel materials with tailored electronic, optical, and structural characteristics. The ability of pyridine-based ligands to form stable complexes with predictable geometries is particularly advantageous in creating ordered molecular assemblies on surfaces, a key aspect of nanoelectronic device fabrication. acs.orgrsc.org

Research Findings on Analogous Structures

Research into structurally related pyridine and picolinamide-containing molecules has demonstrated their utility in creating functional materials. These studies provide a strong basis for the prospective applications of this compound derivatives.

Pyridine-Based Ligands in Molecular Assemblies: The rich coordination chemistry of pyridine-type ligands is extensively used to incorporate various metal ions into functional materials. acs.org Layer-by-layer deposition techniques using pyridine-based compounds have enabled the precise construction of metal-organic networks on surfaces. acs.org The structural parameters of the ligand, such as bond angles and the number of coordination sites, allow for fine control over the resulting assembly's structure. acs.org

Picolinamide (B142947) in Fluorescent Sensors: Picolinamide moieties have been successfully incorporated into oligo-phenylene vinylene derivatives to create fluorescent sensors for metal ions. nanotec.or.th In these systems, the picolinamide group acts as the metal-ion capturing unit, and its interaction with a metal ion like copper(II) can lead to a quenching of fluorescence, providing a mechanism for detection. nanotec.or.th Theoretical calculations have confirmed the involvement of the picolinamide's nitrogen atom in the metal-binding process. nanotec.or.th

Self-Assembly Driven by Hydrogen Bonding and π-π Stacking: Pyridine-derived ligands that also contain amide groups are known to form one-dimensional stacked structures. rsc.org These self-assembly processes are driven by a combination of metal coordination, hydrogen bonding from the amide groups, and π-π stacking interactions between the aromatic pyridine rings. rsc.org Such supramolecular polymers are of interest for creating new materials with dynamic and responsive properties.

Functionalization of Pyridines for Advanced Materials: The selective functionalization of the pyridine ring is a crucial strategy for developing new agrochemicals, pharmaceuticals, and functional materials. researchgate.netresearchgate.net The ability to introduce various functional groups onto the pyridine core allows for the tuning of its electronic and steric properties, which in turn influences the characteristics of the resulting materials.

The table below summarizes the observed properties and applications of materials derived from ligands that are structurally analogous to this compound, highlighting the potential for its derivatives.

Ligand Type Key Functional Groups Observed Properties Potential Application Area Supporting Evidence
Pyridine-type ligandsPyridine ringForms stable, ordered molecular assemblies with metal ions on surfaces. acs.orgNanoelectronics, Surface-Confined Metal-Organic Networks acs.org
Picolinamide-functionalized phenylene vinylenePicolinamide, Phenylene vinyleneActs as a fluorescent sensor with selective quenching by Cu(II) ions. nanotec.or.thChemical Sensors nanotec.or.th
Pyridine-based ligands with amide linkersPyridine ring, Amide groupUndergoes self-assembly into fibrillar networks through hydrogen bonding and π-π stacking. rsc.orgSupramolecular Polymers, Responsive Materials rsc.org
Functionalized PyridinesPyridine ring with various substituentsEnables the creation of materials with tailored electronic and steric properties. researchgate.netresearchgate.netFunctional Materials, Catalysis researchgate.netresearchgate.net

Potential Nanoelectronic Applications

The potential for this compound derivatives in nanoelectronics stems from their ability to form well-defined, self-assembled structures on surfaces and to coordinate with metal ions that have interesting electronic properties.

Molecular Wires: The π-conjugated system of the pyridine ring, especially when extended through derivatization of the formyl group, combined with the ability to form linear, stacked assemblies through metal coordination and hydrogen bonding, suggests potential for creating molecular-scale wires. rsc.org

Single-Molecule Magnets: The coordination of this compound derivatives with paramagnetic metal ions could lead to the formation of single-molecule magnets (SMMs). The specific geometry and electronic environment provided by the ligand are crucial in determining the magnetic anisotropy of the resulting complex.

Quantum Dots Functionalization: Pyridine-capped quantum dots (QDs) have shown enhanced assembly onto single-walled carbon nanotubes (SWNTs) due to π-π stacking interactions. researchgate.net This suggests that this compound derivatives could be used to functionalize the surface of QDs, facilitating their integration into nanoelectronic devices and potentially mediating electron transfer processes. researchgate.net

The following table outlines hypothetical nanoelectronic devices that could potentially incorporate this compound derivatives, based on the functionalities of similar compounds.

Potential Device Role of this compound Derivative Key Enabling Properties
Molecular Resistor Forms a self-assembled monolayer between two electrodes.Controlled thickness and electronic properties through molecular design.
Spintronic Device Acts as a ligand in a single-molecule magnet, controlling the spin state of a metal center.Ability to create a specific coordination environment for a metal ion.
Nano-sensor Functionalizes a nanoparticle or nanotube to selectively bind to an analyte.The formyl group allows for covalent attachment to surfaces, while the picolinamide unit provides a binding site.
Quantum Dot-Based LED Serves as a surface ligand on a quantum dot to improve charge injection and device stability.Passivates surface defects and mediates electronic coupling with other materials.

Computational and Theoretical Studies on 6 Formylpicolinamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. For 6-formylpicolinamide, these studies, primarily employing Density Functional Theory (DFT), are crucial for understanding its behavior at a molecular level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the pyridine (B92270) ring, the amide group, and the electron-withdrawing formyl group. The distribution of electron density and the nature of the molecular orbitals are key to its chemical properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity. In picolinamide (B142947) and its derivatives, the HOMO is typically localized over the pyridine ring, indicating this moiety's role as the primary electron donor. The LUMO, conversely, is often distributed across the entire molecule, including the amide and any substituent groups. The presence of the electron-withdrawing formyl group at the 6-position is expected to lower the energy of the LUMO, thereby influencing the molecule's electrophilicity.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated energy gap would be a key indicator of its kinetic stability.

Table 1: Calculated Electronic Properties of Picolinamide (as a reference for this compound) (Note: Data is for the parent compound, picolinamide. The presence of a 6-formyl group would likely modify these values.)

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 5.9 eV

Conformation and Tautomerism Studies

The conformational landscape of this compound is defined by the rotational barrier around the C(pyridine)-C(amide) single bond. The planarity of the molecule is a key determinant of its electronic and steric properties. Computational studies on related picolinamides have shown that the planar conformation, where the amide group is coplanar with the pyridine ring, is the most stable. This planarity allows for maximum π-conjugation between the ring and the amide group.

The presence of the formyl group at the 6-position introduces the possibility of additional conformational isomers and potential intramolecular hydrogen bonding between the formyl oxygen and the amide hydrogen.

Tautomerism is another important aspect to consider. While amide-imidol tautomerism is possible, the amide form of picolinamide and its derivatives is overwhelmingly favored in most conditions. Computational studies would confirm the relative energies of the possible tautomers of this compound, with the amide tautomer expected to be significantly more stable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments over time, providing insights that are complementary to static quantum chemical calculations.

Conformational Dynamics in Solution

In solution, the conformational flexibility of this compound becomes more pronounced. MD simulations can track the rotation around the C(pyridine)-C(amide) bond and the orientation of the formyl group. The planarity observed in the gas phase may be perturbed by interactions with solvent molecules. The time-averaged conformation and the fluctuations around it can be quantified, providing a realistic picture of the molecule's structure in a liquid environment.

Interactions with Solvents and Other Molecules

The interactions of this compound with solvent molecules are crucial for understanding its solubility and transport properties. The amide group and the formyl group are both capable of forming hydrogen bonds, both as donors (N-H) and acceptors (C=O). MD simulations can reveal the specific hydrogen bonding patterns with protic solvents like water or methanol (B129727). The radial distribution functions (RDFs) derived from these simulations can provide quantitative information about the solvation shell structure.

Interactions with other molecules, such as ions or potential binding partners, can also be modeled. These simulations can elucidate the nature of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, which govern the molecule's behavior in a complex chemical environment.

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-target complex.

The binding affinity of this compound to a given target can be estimated using scoring functions, which take into account factors such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The formyl and amide groups of this compound are expected to be key players in forming specific hydrogen bonds with amino acid residues in a protein's active site.

Molecular modeling, which encompasses a broader range of techniques than docking, can be used to refine the docked poses and to study the dynamics of the ligand-target complex. Techniques like MD simulations of the complex can provide insights into the stability of the binding mode and the role of conformational changes in both the ligand and the target upon binding.

Table 2: Potential Hydrogen Bond Interactions of this compound in a Hypothetical Binding Site

Functional Group of this compound Potential H-Bonding Partner in a Protein Type of Interaction
Amide N-H Carbonyl oxygen of peptide backbone, Asp, Glu Hydrogen Bond Donor
Amide C=O Amide N-H of peptide backbone, Arg, Lys, His Hydrogen Bond Acceptor
Pyridine Nitrogen Amide N-H of peptide backbone, Arg, Lys, His Hydrogen Bond Acceptor

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. ajol.info Techniques like DFT and its time-dependent extension (TD-DFT) can simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) with a useful degree of accuracy. nih.govresearchgate.net The process typically begins with the optimization of the molecule's ground-state geometry using a selected functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govnih.gov These calculations provide a theoretical spectrum that can be compared with experimental results to assign signals to specific atoms within the this compound molecule. The predicted shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the computational method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HAldehyde (CHO)9.8 - 10.2
¹HAmide (NH₂)7.5 - 8.5 (broad)
¹HPyridine Ring7.8 - 8.5
¹³CAldehyde (C=O)190 - 195
¹³CAmide (C=O)165 - 170
¹³CPyridine Ring120 - 155

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. ias.ac.in The computed wavenumbers are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. nih.gov The predicted spectrum helps in assigning the absorption bands observed in an experimental FT-IR spectrum to specific functional groups.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide (NH₂)3400 - 3550
C-H StretchAromatic/Aldehyde3000 - 3100 / 2800 - 2900
C=O StretchAldehyde1700 - 1720
C=O StretchAmide1670 - 1690
C=N/C=C StretchPyridine Ring1400 - 1600

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum. nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones, such as n→π* and π→π* transitions. The results are typically reported as the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption.

Table 3: Predicted UV-Vis Absorption for this compound.
Transition TypeInvolved OrbitalsPredicted λmax (nm)
π → πPyridine Ring250 - 270
n → πCarbonyl Groups (C=O)290 - 320

Reaction Pathway and Transition State Analysis for Synthetic and Catalytic Processes

Computational chemistry is a fundamental tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. aps.org This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov Transition state theory provides the framework to understand reaction rates and the factors that influence them. elifesciences.org

Synthetic Pathway Analysis: The synthesis of this compound, for instance, via the oxidation of 6-methylpicolinamide, can be modeled computationally. DFT calculations can be used to propose a step-by-step mechanism. For each proposed step, a transition state search is performed to locate the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor determining the reaction's feasibility and rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. frontiersin.org

Table 4: Hypothetical Energy Profile for a Synthetic Step of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State (TS)Highest energy point on the pathway+25.0
ProductsResulting molecules-15.0

Catalytic Process Analysis: this compound can act as a ligand in metal-catalyzed reactions. Computational studies can reveal how a catalyst alters the reaction pathway. nih.gov For example, in a catalyzed reduction of the formyl group, theoretical analysis would compare the uncatalyzed reaction pathway with the catalyzed one. The analysis typically shows that the catalyst stabilizes the transition state, thereby lowering the activation energy. stanford.edu By modeling the interaction between the catalyst and the substrate (this compound), researchers can understand the binding mode and the electronic effects that lead to rate acceleration. This involves analyzing the geometry of the transition state complex and the orbital interactions that facilitate bond breaking and formation. elifesciences.org Such insights are crucial for designing more efficient catalysts.

Q & A

Q. How to address gaps in this compound’s thermodynamic data (e.g., enthalpy of formation)?

  • Answer : Combine experimental calorimetry (DSC/TGA) with computational methods (Gaussian for ΔHf calculations via atomization energy). Validate using group contribution models and cross-check with NIST databases .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing this compound’s dose-response curves?

  • Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report IC₅₀ with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression .

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Answer : Document all variables (reagent purity, reaction atmosphere, stirring rate) using Electronic Lab Notebooks (ELNs). Share protocols via platforms like protocols.io and include raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.